molecular formula C22H25N3O2 B5553725 (1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Katalognummer B5553725
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: KATYLKZZQQISRP-AZUAARDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The design and synthesis of diazabicyclo compounds have attracted attention due to their potential biological activities and applications in medicinal chemistry. Compounds similar to the one inquired about, such as various diazabicyclo[3.2.2]nonan-7-ones, have been explored for their affinity towards nicotinic acetylcholine receptors (nAChRs), which are of interest for treating cognitive disorders in conditions like schizophrenia and Alzheimer's disease (O’Donnell et al., 2010).

Synthesis Analysis

The synthesis of related compounds typically involves multiple reaction steps, including radiomethylation, to produce potential PET tracers for imaging cerebral receptors in vivo. An example synthesis yielded a compound with high radiochemical purity and specific radioactivity through a relatively short total synthesis time (Gao et al., 2012).

Molecular Structure Analysis

Molecular structure and conformation studies are crucial for understanding the pharmacological potential of these compounds. X-ray diffraction and NMR spectroscopy are often employed to determine the crystal structures, indicating significant repulsion between axial N-atoms in the bicyclic skeleton, which influences the compounds' reactivity and interaction with biological targets (Weber et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo compounds includes their potential as ligands for nAChRs, influenced by their molecular structure and the presence of functional groups capable of engaging in hydrogen bonding and other interactions. Such properties are essential for the compounds' selectivity and efficacy in modulating receptor activity (Eibl et al., 2013).

Wissenschaftliche Forschungsanwendungen

Cognitive Disorders Treatment in Schizophrenia

A novel alpha 7 nAChR agonist, closely related to the chemical , has been identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. This compound is potent and selective with excellent pharmaceutical properties, showing efficacy in cognitive models in rodents (O’Donnell et al., 2010).

Novel Synthetic Routes for Ortho-hydroxy-E and -F Oxide-Bridged 5-phenylmorphans

A study has developed a new synthetic route for ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans, starting from a compound structurally similar to the query chemical. This synthesis method eliminates problematic reactions used in former syntheses, indicating potential in pharmaceutical synthesis (Zezula et al., 2007).

Cytotoxic Activity Against Cancer Cell Lines

Compounds closely related to the query chemical have been synthesized and tested for their cytotoxic activity against human tumor cell lines. These compounds showed significant potential in inhibiting cell growth, particularly in the small cell lung cancer cell line A-427, indicating a specific target in this cell line (Geiger et al., 2007).

Nootropic Activity in Pharmacology

Molecular simplification of closely related compounds has led to the synthesis of derivatives maintaining high nootropic activity, as demonstrated in in vivo tests on mice. These compounds, through their mechanism of action, are promising in the field of cognitive enhancement drugs (Manetti et al., 2000).

Potential for PET Radioligand Imaging

Certain compounds structurally similar to the query chemical have shown potential as PET tracer for α7 nicotinic acetylcholine receptors (α7-nAChR) in the brain. These compounds demonstrate the capability for brain imaging and tracking of neuronal receptor activity (Gao et al., 2012).

Chiral Synthesis Using Amino Acids

Research has explored the synthesis of nonracemic diazabicyclo[3.3.1]nonan-9-one derivatives, which are structurally related to the query chemical, using amino acids like alanine, valine, leucine, and phenylalanine. This approach demonstrates the compound's versatility in chiral synthesis (Vlasova et al., 2015).

Eigenschaften

IUPAC Name

(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16-6-2-3-7-17(16)12-21(26)24-13-18-9-10-20(15-24)25(22(18)27)14-19-8-4-5-11-23-19/h2-8,11,18,20H,9-10,12-15H2,1H3/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATYLKZZQQISRP-AZUAARDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.